molecular formula C13H15NO3 B8427776 2-(4-Nitrobenzyl)cyclohexanone

2-(4-Nitrobenzyl)cyclohexanone

Cat. No.: B8427776
M. Wt: 233.26 g/mol
InChI Key: QWYSTXBUIKLJNR-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzyl)cyclohexanone is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

2-[(4-nitrophenyl)methyl]cyclohexan-1-one

InChI

InChI=1S/C13H15NO3/c15-13-4-2-1-3-11(13)9-10-5-7-12(8-6-10)14(16)17/h5-8,11H,1-4,9H2

InChI Key

QWYSTXBUIKLJNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (342 μL, 2.45 mmol, 1.2 equiv) in 5 mL of anhydrous THF at 0° C. was added n-butyllithium (1.63 mL of a 1.6M solution in hexane), and the mixture was stirred at this temperature for 15 minutes before cooling to -78 ° C. Cyclohexanone (221 μL, 2.04 mmol, 1.0 equiv) in 2 mL of anhydrous THF was then added dropwise, stirred at -78 ° C. for 1 h followed by p-nitrobenzyl bromide (880 me, 4.08 mmol, 2.00 equiv) in 2 mL of THF, added dropwise to the resulting enolate. The reaction mixture was stirred at room temperature for 17 h, and then quenched with aqueous saturated NH4C1, and extracted with ether. The organic phase was dried over Na2SO4 and concentrated under diminished pressure to a solid residue that was purified by flash chromatography (silica gel, hexanes/ethyl acetate, 85:15), which afforded 300 mg (64%) of the desired ketone as a yellow solid. 1H NMR (400MHz, CDCl3) δ1.41 (m, 1H), 1.66 (m, 2H), 1.88 (m, 1H), 2.08 (m, 2H), 2.33 (m,, 1H), 2.45 (m, 1H), 2.57 (m, 1H, 2-H), 2.59 and 3.29 (d of ABq, 2H, benzylic-CH2), 7.34 (d, 2H, Ar--H), 8.12 ppm (d, 2H, Ar--H). [Compound 44 is hereinafter also referred to as COMPOUND "G" or 1201381]
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
342 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
221 μL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
4.08 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
enolate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
64%

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